(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
CAS No.: 1798817-90-9
Cat. No.: VC0032699
Molecular Formula: C21H21N3O3S2
Molecular Weight: 427.537
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798817-90-9 |
|---|---|
| Molecular Formula | C21H21N3O3S2 |
| Molecular Weight | 427.537 |
| IUPAC Name | N-[(2-amino-5-cyanophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C21H21N3O3S2/c22-13-17-8-9-20(23)18(11-17)14-24(29(26,27)21-7-4-10-28-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15,23H2/t19-/m1/s1 |
| Standard InChI Key | LUUHGAOOJJGQEZ-LJQANCHMSA-N |
| SMILES | C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)N)S(=O)(=O)C3=CC=CS3 |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
STRUCTURAL COMPOSITION
The compound incorporates a thiophene ring, which is a five-membered heterocyclic structure containing one sulfur atom. This structural motif is common in many bioactive compounds and pharmaceuticals . The thiophene ring is substituted with a sulfonamide group at the 2-position, forming the thiophene-2-sulfonamide core structure.
The molecule contains several important functional groups:
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A thiophene ring (five-membered heterocycle with sulfur)
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A sulfonamide group (-SO₂N-) linking the thiophene to other structural components
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A (5-cyano-2-aminophenyl)methyl substituent
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A (1-hydroxymethyl-2-phenylethyl) group with R stereochemistry
PHYSICOCHEMICAL PROPERTIES
Based on the structural features of similar thiophene derivatives described in the patent literature, the following physicochemical properties can be inferred:
Table 1: Predicted Physicochemical Properties of (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
SYNTHETIC APPROACHES
FUNCTIONAL GROUP CONSIDERATIONS
The cyano group and amino functionality on the phenyl ring require careful consideration during synthesis to prevent undesired side reactions. Similarly, the hydroxymethyl group in the phenylethyl portion may need protection and deprotection strategies during certain synthetic steps to achieve the target compound with the correct stereochemistry.
PHARMACOLOGICAL CONSIDERATIONS
ADMINISTRATION ROUTES
The patent indicates that compounds of similar structure may be administered through various routes: "a compound or composition of this invention may be administered to the mammal by a suitable route, such as orally, intravenously, parenterally, transdermally, topically, rectally, or intranasally" . This suggests that (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide might be formulated for different administration routes depending on the specific therapeutic application.
TARGET POPULATIONS
The patent literature mentions potential applications across diverse mammalian species: "Mammalian patients include, for example, humans and other primates, pet or companion animals, such as dogs and cats, laboratory animals, such as rats, mice and rabbits, and farm animals, such as horses, pigs, sheep, and cattle" . This suggests potential broad applications in both human medicine and veterinary contexts.
Table 3: Potential Pharmacological Properties of (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
PHARMACEUTICAL FORMULATIONS
FORMULATION CONSIDERATIONS
The presence of both polar groups (amino, hydroxy, cyano) and hydrophobic regions (thiophene, phenyl rings) in the molecule creates a compound with amphiphilic character. This may present both challenges and opportunities in pharmaceutical formulation. Appropriate excipients, solubilizers, or delivery systems might be necessary to optimize the compound's delivery to target tissues.
RESEARCH METHODS FOR EVALUATION
BIOLOGICAL ACTIVITY ASSESSMENT
Evaluation of the compound's biological activity would likely involve:
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In vitro enzyme inhibition assays to assess CDC7 inhibitory potency
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Cell-based proliferation assays using cancer cell lines
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Selectivity profiling against related kinases
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Assessment of mechanism of action through cellular and molecular studies
PHYSICOCHEMICAL CHARACTERIZATION
Complete characterization would require:
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Spectroscopic analysis (NMR, MS, IR) to confirm structure
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X-ray crystallography to determine precise 3D conformation
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Solubility and stability studies under various conditions
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Partition coefficient (logP) determination to assess lipophilicity
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